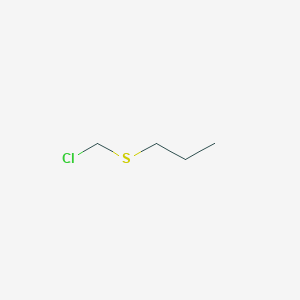![molecular formula C14H10N2O4 B14163170 2-[(4-Nitrophenyl)methylideneamino]benzoic acid CAS No. 42027-64-5](/img/structure/B14163170.png)
2-[(4-Nitrophenyl)methylideneamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Nitrophenyl)methylideneamino]benzoic acid is an organic compound with the molecular formula C14H10N2O4 It is characterized by the presence of a nitrophenyl group attached to a benzoic acid moiety through a methyleneamino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)methylideneamino]benzoic acid typically involves the condensation reaction between 4-nitrobenzaldehyde and 2-aminobenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Nitrophenyl)methylideneamino]benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Reduction: 2-[(4-Aminophenyl)methylideneamino]benzoic acid.
Oxidation: Various oxidized derivatives, potentially including carboxylic acids.
Substitution: Nitrated, sulfonated, or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-[(4-Nitrophenyl)methylideneamino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-[(4-Nitrophenyl)methylideneamino]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the benzoic acid moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(4-Aminophenyl)methylideneamino]benzoic acid: A reduced form of the compound with an amino group instead of a nitro group.
4-Nitrobenzaldehyde: A precursor in the synthesis of 2-[(4-Nitrophenyl)methylideneamino]benzoic acid.
2-Aminobenzoic acid: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both a nitrophenyl group and a benzoic acid moiety, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
42027-64-5 |
|---|---|
Formule moléculaire |
C14H10N2O4 |
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
2-[(4-nitrophenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C14H10N2O4/c17-14(18)12-3-1-2-4-13(12)15-9-10-5-7-11(8-6-10)16(19)20/h1-9H,(H,17,18) |
Clé InChI |
WGWOBUKSHSSVOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid](/img/structure/B14163097.png)
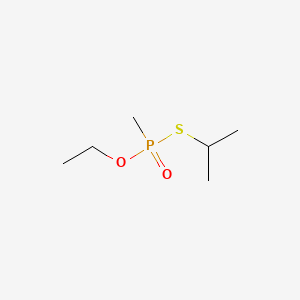
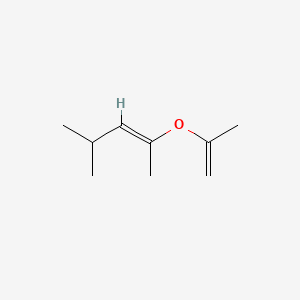
![N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14163119.png)
![2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B14163124.png)
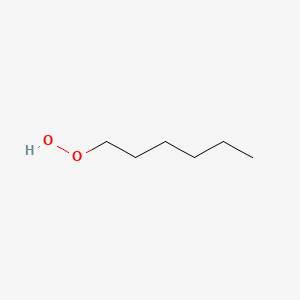
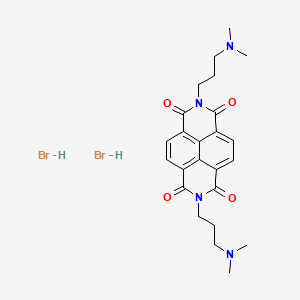
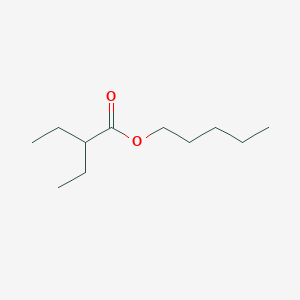
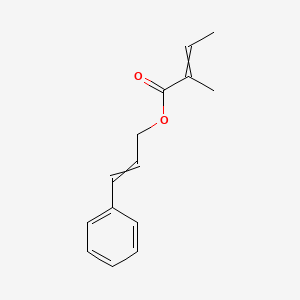
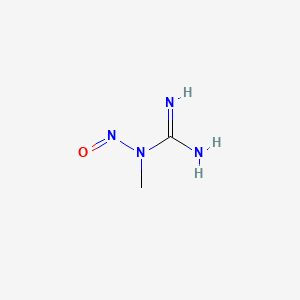

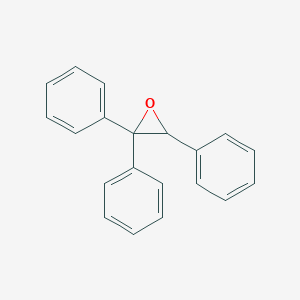
![4-Nitrobenzyl 7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14163172.png)
